Phenyl 5-bromothiophene-3-carboxylate

Description

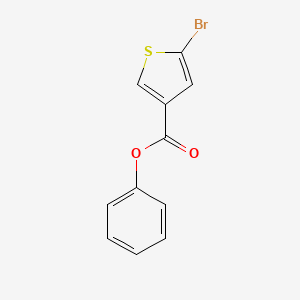

Phenyl 5-bromothiophene-3-carboxylate is a brominated thiophene derivative with a phenyl ester group at the 3-position and a bromine substituent at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic aromatic molecules widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic properties and reactivity.

Properties

Molecular Formula |

C11H7BrO2S |

|---|---|

Molecular Weight |

283.14 g/mol |

IUPAC Name |

phenyl 5-bromothiophene-3-carboxylate |

InChI |

InChI=1S/C11H7BrO2S/c12-10-6-8(7-15-10)11(13)14-9-4-2-1-3-5-9/h1-7H |

InChI Key |

KSUPOQXLCHINQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CSC(=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and similarity scores of this compound and its closest analogs:

| Compound Name | CAS Number | Substituents | Ester Group | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| This compound | Not provided | Br at C5, COOPh at C3 | Phenyl | ~271.15 | Reference compound |

| Methyl 5-bromothiophene-3-carboxylate | 88770-19-8 | Br at C5, COOMe at C3 | Methyl | ~221.06 | 0.92 |

| Ethyl 5-bromothiophene-3-carboxylate | 170355-38-1 | Br at C5, COOEt at C3 | Ethyl | ~235.10 | 0.95 |

| Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | Br at C2, COOMe at C3 | Methyl | ~221.06 | 0.97 |

| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | Br at C2 and C5, COOMe at C3 | Methyl | ~299.97 | 0.93 |

Notes:

- Substituent positions significantly influence electronic properties. Bromine at C5 (as in the target compound) directs electrophilic substitution to the C2 or C4 positions, whereas bromine at C2 alters reactivity patterns .

- Ester groups : Phenyl esters (COOPh) increase steric bulk and reduce volatility compared to methyl (COOMe) or ethyl (COOEt) esters, affecting solubility and synthetic utility .

- Dibrominated analogs (e.g., methyl 2,5-dibromothiophene-3-carboxylate) exhibit higher molecular weights and enhanced halogen-mediated reactivity, suitable for cross-coupling reactions .

Physicochemical Properties

- Molecular Weight : this compound has a higher molecular weight (~271.15 g/mol) than methyl/ethyl analogs due to the phenyl group.

- Exact Mass : Ethyl 5-bromothiophene-3-carboxylate (CAS 170355-38-1) has an exact mass of 233.9621, closely matching its calculated molecular weight .

- Stability : Phenyl esters are less prone to hydrolysis under basic conditions compared to methyl or ethyl esters, enhancing their utility in prolonged reactions .

Research Findings and Key Distinctions

Spectrophotometric Analysis

For instance:

- Bromothiophene derivatives exhibit strong UV-Vis absorption due to conjugated π-systems, with absorption maxima influenced by substituent positions .

- Ethyl 5-bromothiophene-3-carboxylate’s exact mass (233.9621) allows precise identification via mass spectrometry, a critical advantage in analytical workflows .

Stability and Reactivity Trends

- Electrophilic Substitution : Bromine at C5 (as in the target compound) deactivates the thiophene ring toward electrophilic attack but directs incoming groups to C2 or C4. In contrast, C2-brominated analogs show altered regioselectivity .

- Ester Hydrolysis : Phenyl esters resist hydrolysis better than methyl/ethyl esters, making them preferable in aqueous reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.